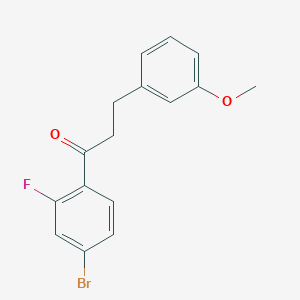

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone

描述

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a propiophenone backbone. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the purity and composition of the final product .

化学反应分析

Types of Reactions

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of derivatives with different functional groups replacing bromine or fluorine.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of alcohols.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that compounds similar to 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone exhibit anticancer properties. The introduction of fluorine and bromine into the molecular structure can enhance biological activity and selectivity towards cancer cells. For instance, fluorinated derivatives have shown improved binding affinities to specific targets in cancer therapy, as explored in various preclinical studies .

2. Synthesis of Bioactive Molecules

The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. The incorporation of methoxy and halogen substituents can significantly alter the pharmacokinetic properties of synthesized drugs, making them more effective against specific diseases .

Material Science Applications

1. Organic Photovoltaics

Fluorinated compounds are increasingly used in organic photovoltaic devices due to their ability to improve charge mobility and stability. The unique electronic properties imparted by the fluorine atom can enhance the efficiency of solar cells, making this compound a candidate for further research in this area .

2. Polymer Chemistry

In polymer science, derivatives of this compound can be utilized to synthesize high-performance polymers with tailored properties for applications in coatings, adhesives, and electronic materials. The bromine atom can facilitate cross-linking reactions, enhancing the mechanical properties of the resulting polymers .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various fluorinated acetophenone derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit cell proliferation in multiple cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Photovoltaic Efficiency

Research on organic photovoltaic materials highlighted the role of fluorinated compounds in enhancing device performance. The study showed that incorporating fluorinated acetophenones into polymer blends significantly increased power conversion efficiencies compared to non-fluorinated counterparts .

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

相似化合物的比较

Similar Compounds

- 4’-Bromo-2’-fluoro-3-(4-methoxyphenyl)propiophenone

- 4’-Bromo-2’-fluoro-3-(3-fluorophenyl)propiophenone

Uniqueness

4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the propiophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

生物活性

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₆H₁₅BrF O₂ and a molecular weight of 319.20 g/mol, this compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the ketone group, along with a methoxy substituent on the phenyl ring. This unique structural arrangement suggests diverse reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and Friedel-Crafts acylation methods. These synthetic pathways are advantageous due to their straightforward processes and high yield potential, making them suitable for both academic research and industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has been shown to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and subsequent apoptotic cell death in HCT116 cells, a human colorectal cancer line . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The presence of the methoxy group is believed to enhance its lipophilicity, facilitating better interaction with microbial membranes.

Neurotoxicity Studies

Neurotoxicity assessments have been conducted on similar compounds within its structural class, revealing insights into potential neurotoxic effects. While specific data on this compound is limited, related phenethylamines have shown concentration-dependent cytotoxic effects on neuronal cells, which raises caution regarding the safety profile of structurally similar compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of both bromine and fluorine atoms, along with the methoxy group, plays a crucial role in enhancing its reactivity and interaction with biological targets. Comparative analysis with structurally related compounds highlights these aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4'-Bromo-3-(4-methoxyphenyl)propiophenone | Similar brominated structure but different methoxy position | Potentially different biological activities |

| 4'-Chloro-3-(3-methoxyphenyl)propiophenone | Chlorine instead of bromine | Different electronic properties |

| 4-Bromoacetophenone | Lacks the methoxy group but retains bromine | Simpler structure, often used as starting material |

This table illustrates how variations in substituents can influence biological activity, emphasizing the importance of careful design in drug development.

Case Studies

Several studies have explored the pharmacological profiles of similar compounds:

- Chalcone Derivatives : Research has shown that chalcone derivatives exhibit potent anticancer activities through mechanisms involving p53 stabilization and apoptosis induction .

- Neurotoxic Phenethylamines : In vitro studies on substituted phenethylamines demonstrated significant cytotoxicity correlated with mitochondrial dysfunction, suggesting that structural modifications can lead to varying degrees of neurotoxicity .

属性

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYIZROGRBXLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644242 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-02-5 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。